molecular formula CH5N3 B092328 Guanidine CAS No. 113-00-8

Guanidine

Cat. No.: B092328
CAS No.: 113-00-8
M. Wt: 59.07 g/mol
InChI Key: ZRALSGWEFCBTJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guanidine (carbamidine) is a strong organic base with the formula CH₅N₃ and a planar structure featuring three amino groups bonded to a central carbon. Its high basicity (pKa ~13) arises from resonance stabilization of the conjugate acid, enabling diverse chemical interactions. This compound derivatives are pivotal in medicinal chemistry, acting as antidiabetic agents, antimicrobials, enzyme inhibitors, and anticancer compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

This compound salts, such as this compound nitrate, hydrochloride, carbonate, and sulfate, are stable crystalline solids produced industrially by melting ammonium salts with urea or from urea production wastes .

Chemical Reactions Analysis

Catalytic Guanylation Reactions

Guanidine derivatives are synthesized via catalytic guanylation of amines with carbodiimides. The ZnEt2_2-catalyzed method achieves yields >90% under mild conditions (25–50°C, 2 hours) .
Mechanism :

  • Formation of a zinc alkyl-amido intermediate by reacting ZnEt2_2 with amines.

  • Insertion of carbodiimide into the Zn–N bond, followed by protonolysis to release this compound .
    Applications :

  • Synthesis of antitumoral guanidines (e.g., ACB3 with IC50_{50} = 5.3 μM against HeLa cells) .

  • High-throughput generation of this compound libraries for drug discovery .

Base-Catalyzed Reactions

This compound’s strong basicity (pKa ~13.6) facilitates numerous organic transformations:

Reaction TypeExampleMechanismReference
Aldol Condensation Asymmetric synthesis of β-hydroxy ketonesDeprotonation of enolizable substrates
Michael Addition Nucleophilic attack on α,β-unsaturated carbonylsBase-mediated enolate formation
CO2_22 Fixation Cyclic carbonate synthesis from epoxidesGeneral base activation of CO2_2

For CO2_2 fixation, this compound (e.g., TMG) lowers the energy barrier for carbamate intermediate formation via synergistic H-bonding .

Coordination Chemistry and Metal Catalysis

This compound and its anionic form (guanidinate) act as ligands in transition-metal complexes:

  • Coordination Modes : Bidentate (κ2^2-N,N) or tridentate (κ3^3-N,N,N) .

  • Catalytic Applications :

    • Olefin polymerization (Ni, Pd complexes) .

    • C–H bond activation (Fe, Cu complexes) .

Example : A Cu-guanidinate complex catalyzes aziridine formation from guanidinium ylides and aldehydes .

Nucleophilic and Electrophilic Reactions

This compound exhibits dual reactivity due to its Y-delocalized π-system :

  • Nucleophilic Reactions :

    • Alkylation: Formation of tetramethylthis compound (TMG) via methylation .

    • Acylation: Synthesis of acyl guanidines using acyl chlorides.

  • Electrophilic Reactions :

    • Reaction with nitriles to form amidines.

Enzymatic this compound Production

In Arabidopsis, homoarginine-6-hydroxylases (HAHs) convert homoarginine to 6-hydroxyhomoarginine, releasing this compound via spontaneous decay . This pathway highlights this compound’s role in nitrogen metabolism.

Environmental and Biological Degradation

  • Biodegradation : Nitrosomonas inopinata metabolizes this compound via a guanidinase (Km = 13.6 mM, Vmax = 0.24 μmol·min⁻¹·mg⁻¹) .

  • Toxicity : this compound derivatives (e.g., nitrate, chloride) show low acute toxicity (LD50_{50} >2,000 mg/kg in rats) .

Key Physicochemical Data

PropertyThis compound NitrateThis compound Chloride
Molecular Weight (g/mol) 122.0895.53
Melting Point (°C) 213–215180–185
Water Solubility (g/L) 1302,000
pH (1% solution) 8–9.57–8

Research Trends

  • Catalysis : Development of chiral this compound catalysts for enantioselective synthesis .

  • Materials Science : this compound-functionalized nanoparticles for heavy-metal ion capture .

  • Biomedicine : Anticancer guanidines targeting cell adhesion and apoptosis .

Scientific Research Applications

Pharmaceutical Applications

Guanidine and its derivatives have been extensively studied for their therapeutic potential. The guanidinium group is integral to numerous medicinal compounds, particularly in the following areas:

1.1 Central Nervous System Drugs

  • Neuropeptide Y Antagonists : this compound derivatives, such as NG-acyl argininamides, act as antagonists for neuropeptide Y receptors, which are implicated in various neurological functions including appetite regulation and sedation .

1.2 Cardiovascular Drugs

  • Antihypertensive Agents : Several this compound-based drugs are used to manage hypertension. Notable examples include:
    • Amiloride : A potassium-sparing diuretic.
    • Doxazosin and Prazosin : Alpha blockers that help relax blood vessels .

1.3 Antidiabetic Medications

  • Metformin and Phenformin : These drugs are widely used for managing diabetes by improving insulin sensitivity and reducing glucose production .

1.4 Antihistamines

  • Cimetidine and Famotidine : These compounds are utilized in treating gastric ulcers and gastroesophageal reflux disease by blocking histamine receptors .

Biological Activities

Research has demonstrated that this compound compounds possess a range of biological activities, making them valuable in drug discovery:

2.1 Antimicrobial Properties

  • Recent studies have identified linear this compound derivatives with potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains .

2.2 Anti-inflammatory Effects

  • This compound-containing compounds have shown promise as anti-inflammatory agents, which could be beneficial in treating various inflammatory diseases .

Research Insights

A comprehensive review of this compound applications reveals ongoing research aimed at synthesizing novel this compound derivatives with enhanced efficacy and reduced side effects. Recent patents highlight innovative approaches to leveraging the guanidinium moiety for new therapeutic agents .

Summary Table of this compound Applications

Application AreaExamplesMechanism/Action
Central Nervous SystemNeuropeptide Y antagonistsModulation of neurotransmitter activity
CardiovascularAmiloride, DoxazosinBlood vessel relaxation
AntidiabeticMetformin, PhenforminInsulin sensitivity enhancement
AntihistaminesCimetidine, FamotidineHistamine receptor blockade
AntimicrobialLinear this compound derivativesBacterial membrane disruption

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Alkylguanidines

  • Methylguanidine: A methyl-substituted derivative, methylthis compound non-selectively inhibits both constitutive (cNOS) and inducible (iNOS) nitric oxide synthases, contributing to pathologies like hypertension in uremic patients. Its lack of selectivity contrasts with more complex derivatives .
  • Alkylguanidines (e.g., Synthalin) : Lipophilic derivatives like decamethylenedithis compound (Synthalin) exhibit enhanced mitochondrial inhibition potency compared to this compound. The decamethylene bridge increases membrane permeability, highlighting the role of hydrophobicity in bioactivity .

Biguanides

  • Structural Distinction : Biguanides (e.g., metformin) feature two this compound units sharing a nitrogen atom, forming a conjugated π-system. This distinct structure confers unique pharmacokinetics, such as reduced mitochondrial toxicity compared to early this compound-based antidiabetics .
  • Therapeutic Use : Metformin’s antidiabetic action involves AMPK activation rather than direct mitochondrial inhibition, contrasting with this compound derivatives like Synthalin .

Marine this compound Alkaloids

  • Urupocidin C : A bicyclic this compound alkaloid from marine sponges, urupocidin C selectively targets prostate cancer cells via mitochondrial disruption. Its specificity contrasts with broad-spectrum synthetic guanidines .
  • Linear this compound Amides: Compounds like stellettazoles incorporate rare (3-aminopropyl)this compound moieties, enabling unique interactions with cellular targets. These structures are absent in terrestrial guanidines .

This compound-Containing Antimicrobials

  • Polyhexamethylene this compound (PHMGH) : This cationic polymer disrupts bacterial biofilms at 0.04% concentration, leveraging electrostatic interactions with anionic lipids in bacterial membranes. Mammalian cells, with neutral lipids, remain unaffected .
  • Lipoguanidines : Synthetic lipoguanidines combine this compound’s charge with lipid-like chains, enhancing membrane disruption in Gram-negative bacteria. Their mechanism parallels quaternary ammonium compounds but with higher selectivity .

Mechanistic Comparisons

Enzyme Inhibition

  • Nitric Oxide Synthase (NOS): this compound and methylthis compound inhibit NOS non-selectively, whereas alkylguanidines like phenethylbiguanide (DBI) show preference for mitochondrial enzymes, reducing off-target effects .
  • G9a Lysine Methyltransferase : this compound mimics (e.g., BIX-01294 derivatives) structurally resemble arginine, enabling competitive inhibition in epigenetic cancer therapies .

Riboswitch Specificity

The this compound-II riboswitch binds this compound with high selectivity via hydrogen bonds and cation-π interactions. Urea, despite structural similarity, is excluded due to lack of charge and proton-donor capacity .

Mitochondrial Effects

This compound derivatives like Synthalin uncouple oxidative phosphorylation at 0.01 M, while biguanides (e.g., metformin) act at lower concentrations (IC₅₀ ~1–10 μM) via AMPK pathways, minimizing toxicity .

Emerging Trends and Challenges

  • Marine Natural Products: Marine guanidines offer novel scaffolds for drug discovery but face synthesis challenges due to structural complexity .
  • Riboswitch Engineering : this compound-specific riboswitches could enable biosensors or gene regulation tools, though hydroxythis compound cross-reactivity remains a concern .
  • Toxicity Mitigation : Structural modifications (e.g., biguanides, lipoguanidines) reduce off-target effects, addressing historical issues with this compound toxicity .

Biological Activity

Guanidine is an organic compound with significant biological activity and therapeutic potential. Its derivatives have been extensively studied for their pharmacological properties, including antimicrobial, anti-inflammatory, neuroprotective, and antidiabetic effects. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is characterized by the presence of the this compound group, which consists of a carbon atom double-bonded to a nitrogen atom and single-bonded to two other nitrogen atoms. This structure imparts unique chemical properties that facilitate various biological interactions.

Pharmacological Properties

This compound and its derivatives exhibit a wide range of pharmacological activities:

  • Antimicrobial Activity : this compound compounds have shown promise as antibacterial agents against both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that certain this compound-core small molecules exhibited minimum inhibitory concentration (MIC) values between 0.5–1 mg/L against pathogens like E. coli and Klebsiella pneumoniae .
  • Neuroprotective Effects : Research indicates that this compound derivatives can exert protective effects in neurodegenerative conditions. For example, compounds derived from this compound have been linked to reduced neuronal damage in ischemic stroke models by inhibiting 11-β-hydroxysteroid dehydrogenase-1 (11β-HSD1), which exacerbates neuronal cell death .
  • Anti-inflammatory Properties : Some this compound compounds act as inhibitors of nitric oxide synthase (NOS), contributing to their anti-inflammatory effects. This mechanism is crucial in conditions characterized by excessive inflammation .
  • Antidiabetic Effects : this compound derivatives are also explored for their potential in managing diabetes by acting as inhibitors of the Na+/H+ exchanger, which plays a role in glucose homeostasis .

Antibacterial Activity

A recent study focused on the synthesis of this compound-containing compounds revealed their effectiveness against clinical bacterial isolates. The incorporation of specific functional groups significantly enhanced their antibacterial properties, suggesting that structural modifications can optimize therapeutic efficacy .

Neuroprotection in Stroke Models

In animal models of stroke, this compound derivatives were administered post-ischemia, resulting in significant reductions in infarct size and improved neurological outcomes. This highlights the therapeutic potential of this compound in acute neuroprotective strategies .

Table 1: Summary of Biological Activities of this compound Derivatives

Activity TypeMechanismExamples
AntimicrobialDisruption of bacterial cell membranesThis compound-core small molecules
NeuroprotectiveInhibition of 11β-HSD1Carbenoxolone-related compounds
Anti-inflammatoryNOS inhibitionVarious synthetic guanidines
AntidiabeticNa+/H+ exchanger inhibitionThis compound hydrochloride

Research Findings

Recent advancements in the synthesis and characterization of this compound derivatives have opened new avenues for drug development:

  • Synthesis Techniques : Innovative synthetic routes have been developed to create novel this compound-based compounds with tailored biological activities. These methods enhance the efficiency and yield of bioactive substances .
  • Mechanisms of Action : Studies have elucidated the mechanisms through which guanidines exert their effects, including their ability to form strong non-covalent interactions with biological targets, which is crucial for drug design .

Q & A

Basic Research Questions

Q. What are the fundamental chemical properties of guanidine that make it relevant to biochemical studies?

this compound’s strong basicity (pKa ~13.6) and ability to disrupt hydrogen bonding are critical for studying protein denaturation and nucleic acid interactions. Methodologically, its behavior in aqueous solutions can be analyzed via potentiometric titration to assess protonation states, while circular dichroism (CD) spectroscopy quantifies its impact on protein secondary structures .

Q. How can researchers standardize the quantification of this compound in biological samples (e.g., urine or serum)?

High-performance liquid chromatography (HPLC) with UV detection (λ = 214 nm) is widely used, coupled with calibration curves using synthetic this compound standards. For complex matrices, solid-phase extraction (SPE) or derivatization with ninhydrin improves specificity. Internal standards (e.g., deuterated this compound) mitigate matrix effects .

Q. What experimental controls are essential when studying this compound’s effects on enzyme activity?

Include (1) negative controls (enzyme + buffer without this compound), (2) positive controls (enzyme + known denaturant, e.g., urea), and (3) concentration-dependent this compound treatments. Activity assays (e.g., spectrophotometric monitoring of substrate conversion) must account for this compound’s intrinsic absorbance .

Advanced Research Questions

Q. How can contradictory data on this compound’s antiviral mechanisms be resolved?

Some studies report this compound inhibits poliovirus replication by targeting RNA-dependent RNA polymerase, while others suggest it disrupts virion assembly. To resolve this, employ orthogonal methods:

  • Genetic approaches : Compare this compound-resistant mutants (e.g., mapping mutations in viral polymerase genes) .
  • Structural biology : Cryo-EM of this compound-treated virions to assess capsid integrity.
  • Time-course assays : Determine whether inhibition occurs during replication (qRT-PCR) or post-translation (Western blot for capsid proteins) .

Q. What methodologies optimize the design of this compound-based protein refolding studies?

  • Gradient dialysis : Gradually reduce this compound concentration to allow incremental protein renaturation. Monitor via fluorescence spectroscopy (tryptophan environment changes).
  • Combinatorial screens : Test this compound with redox buffers (e.g., glutathione) and chaperones (e.g., GroEL/ES) to identify synergistic refolding conditions.
  • Kinetic modeling : Use stopped-flow instruments to measure refolding rates at varying this compound concentrations .

Q. How can researchers address the cytotoxicity of this compound derivatives in cell-based assays?

  • Dose-response profiling : Use MTT or resazurin assays to determine IC50 values.
  • Off-target screens : CRISPR-Cas9 knockout libraries to identify genes modulating this compound sensitivity.
  • Metabolic tracing : 13C-labeled this compound to track cellular uptake and metabolism via LC-MS .

Q. Methodological Guidance for Data Analysis

Q. What statistical approaches are suitable for analyzing this compound’s dose-dependent effects?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50/IC50.
  • ANOVA with post-hoc tests : Compare multiple this compound concentrations against controls.
  • Principal Component Analysis (PCA) : Reduce dimensionality in omics datasets (e.g., transcriptomics) to identify pathways affected by this compound .

Q. How should researchers validate this compound’s specificity in molecular interactions?

  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with purified targets (e.g., RNA polymerase).
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics.
  • Competitive assays : Use labeled probes (e.g., fluorescent ATP analogs) to test this compound’s displacement efficacy .

Q. Ethical and Reproducibility Considerations

Q. What steps ensure reproducibility in this compound-related experiments?

  • Detailed protocols : Specify this compound source (e.g., Sigma-Aldrich, ≥99% purity), buffer composition (pH, ionic strength), and storage conditions (−20°C, desiccated).
  • Raw data deposition : Share HPLC chromatograms, kinetic curves, and microscopy images in repositories like Zenodo or Figshare.
  • Reagent validation : Certify this compound batches via NMR or mass spectrometry to confirm absence of contaminants (e.g., cyanothis compound) .

Q. How can researchers avoid common pitfalls in formulating this compound-related hypotheses?

Apply the FINER framework :

  • Feasible : Ensure access to this compound-resistant viral strains or knockout cell lines.
  • Novel : Investigate understudied applications (e.g., this compound in CRISPR-Cas9 delivery).
  • Ethical : Adhere to biosafety protocols when handling this compound-treated pathogens.
  • Relevant : Align with emerging needs (e.g., this compound analogs as antivirals for RNA viruses) .

Properties

IUPAC Name

guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5N3/c2-1(3)4/h(H5,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRALSGWEFCBTJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N)(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5N3
Record name Guanidine
Source Wikipedia
URL https://en.wikipedia.org/wiki/Guanidine
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

133216-37-2, Array
Record name Guanidine, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133216-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guanidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0023117
Record name Guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

59.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Deliquescent solid; Absorbs carbon dioxide from the air; [Merck Index], Solid
Record name Guanidine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14472
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Guanidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001842
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

In water, 1,840 mg/L at 25 °C, 829 mg/mL
Record name Guanidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00536
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GUANIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7603
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Guanidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001842
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

4.1 [mmHg]
Record name Guanidine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14472
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Mechanism of Action

Guanidine apparently acts by enhancing the release of acetylcholine following a nerve impulse. It also appears to slow the rates of depolarization and repolarization of muscle cell membranes. /Guanidine hydrochloride/, Guanidine-induced alterations in substrate dependent kinetics of hepatic and renal succinate dehydrogenase (SDH) have been investigated under in vitro conditions. Guanidine hydrochloride (GuHCl) induced a mixed type of inhibition by decreasing the maximal velocity (Vmax) and increasing the Michaelis-Menten constant (Km). The competitive (Ki) and non-competitive (Ki) inhibitory constants ... showed that the inhibitory influence of GuHCl is more due to decreased enzyme substrate affinity rather than reduction in the active site density of the enzyme as revealed by low Ki values. /Guanidine hydrochloride/
Record name GUANIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7603
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Deliquescent crystalline mass

CAS No.

113-00-8, 50-01-1
Record name Guanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guanidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00536
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Guanidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.656
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GUANIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU58VJ6Y3B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name GUANIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7603
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Guanidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001842
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

50 °C, 182.3 °C
Record name Guanidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00536
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GUANIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7603
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Guanidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001842
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Lead cyanamide (3.0 g.) was added to a solution of N-methyl-N'-[2-((4-methyl-5-imidazolyl)methylthio)ethylthiourea (2.44 g.) in acetonitrile (50 ml.). Dimethylformamide (20 ml.) was added subsequently and the suspension was heated under reflux, with stirring for 24 hours. Filtration, followed by concentration under reduced pressure and purification of the product by chromatography on a column of silica gel with acetonitrile as eluant and recrystallisation from the same solvent afforded N-cyano-N'-methyl-N"-[2-((4-methyl-5-imidazolyl)-methylthio)ethyl]guanidine, methylthio)ethyl]guanidine, m.p. 139°-141°. (Found: C, 47.3; H, 6.6; N, 33.4; S, 12.6. C10N16N6S requires: C, 47.6; H, 6.4; N, 33.3; S, 12.7).
Name
Lead cyanamide
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.44 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Pyridonyl guanidine compound (Z)—N-(((3-chloro-4-fluorobenzyl)amino)((6-hydroxypyridin-2-yl)amino)methylene)-4-(trifluoromethyl)benzamide was prepared based on the procedures described in Example 1. Then, (Z)-N-(((3-chloro-4-fluorobenzyl)amino)((6-hydroxypyridin-2-yl)amino)methylene)-4-(trifluoromethyl)benzamide (0.1 g, 0.214 mmol) was dissolved in pyridine (1 mL) with 4-dimethylaminopyridine (0.026 g, 0.214 mmol) under nitrogen at room temperature and acetic anhydride was added (0.022 g, 0.214 mmol). The reaction mixture was stirred at room temperature for 4 h forming a thick white slurry. Analysis by RP-HPLC indicated a ˜1:1 mixture of starting material and product. Additional pyridine (approximately 0.5 mL) and acetic anhydride (˜10 uL) were added. Stirring was continued for another 4 h then the mixture was diluted with water and ethyl acetate. Saturated aqueous NH4Cl was added to the mixture and the layers were separated. The organic layer was washed with water then brine and dried (MgSO4). Chromatography, eluting with 30-50% ethyl acetate in hexanes, gave a white solid which was triturated with diethyl ether to provide (E)-N—((N-(3-chloro-4-fluorobenzyl)acetamido)((6-hydroxypyridin-2-yl)amino)methylene)-4-(trifluoromethyl)benzamide (52 mg, 48%).
Quantity
10 μL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
0.026 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Lead cyanamide (3.0 g.) was added to a solution of N-methyl-N'-[2-((4-methyl-5-imidazolyl)methylthio)ethyl]thiourea (2.44 g.) in acetonitrile (50 ml.). Dimethylformamide (20 ml.) was added subsequently and the suspension was heated under reflux, with stirring, for 24 hours. Filtration, followed by concentration under reduced pressure and purification of the product by chromatography on a column of silica gel with acetonitrile as eluant and recrystallisation from the same solvent afforded N-cyano-N'-methyl-N"-[2-((4-methyl-5-imidazolyl)-methylthio)ethyl]guanidine, methylthio)ethyl]guanidine, m.p. 139°-141°. (Found: C, 47.3; H, 6.6; N, 33.4; S, 12.6. C10N16N6S requires: C, 47.6; H, 6.4; N, 33.3; S, 12.7).
Name
Lead cyanamide
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.44 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Besides it is known that in the action of cyanogen chloride on dimethylamine under pressure at a temperature of 130° to 180° C. in a water nonmiscible organic solvent 1,1,3,3-tetramethyl guanidine is formed (German Pat. No. 1,958,095). If it is attempted to react cyanogen chloride in a corresponding manner with ammonia to produce guanidine or guanidine hydrochloride there are not obtained satisfactory yields.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

A mixture of N-(3-ethylphenyl)-N-methylcyanamide (520 mg, 3.3 mmol), 2,5-dichloroaniline hydrochloride (600 mg, 3 mmol), and chlorobenzene (2 mL) were combined in a dry round bottom flask equipped with a water cooled condenser under nitrogen and placed in a preheated oil bath (150-160° C.). The reaction mixture was heated for 4 hours. After cooling, the crude reaction product was purified by crystallization from chlorobenzene/diethylether. The resulting crystals were collected by filtration, washed with diethylether, and dried in a vacuum oven (40° C., 15 hours) to yield the title compound, N-(3-ethylphenyl)-N-methyl-N'-(2,5-dichlorophenyl)guanidine hydrochloride, as a white solid (760 mg, 72% yield).
Quantity
520 mg
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 86137907
Guanidine
CID 86137907
Guanidine
CID 86137907
Guanidine
CID 86137907
Guanidine
CID 86137907
Guanidine
CID 86137907
CID 86137907
Guanidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.